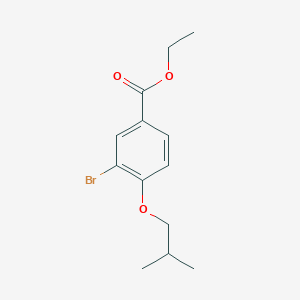![molecular formula C13H15BrN2OS B250120 N-[(2-bromophenyl)carbamothioyl]cyclopentanecarboxamide](/img/structure/B250120.png)
N-[(2-bromophenyl)carbamothioyl]cyclopentanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(2-bromophenyl)carbamothioyl]cyclopentanecarboxamide, also known as BCTC, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. BCTC is a potent and selective antagonist of the transient receptor potential cation channel subfamily M member 8 (TRPM8), which is a cold-sensing ion channel.
作用機序
N-[(2-bromophenyl)carbamothioyl]cyclopentanecarboxamide acts as a selective antagonist of TRPM8, which is a cold-sensing ion channel that is expressed in sensory neurons. TRPM8 is activated by cold temperatures and menthol, and its activation leads to the sensation of cold. N-[(2-bromophenyl)carbamothioyl]cyclopentanecarboxamide blocks the activation of TRPM8 by binding to its pore region, thereby preventing the influx of calcium ions into the cell. This blockade of TRPM8 leads to a decrease in the sensation of cold and pain.
Biochemical and Physiological Effects:
N-[(2-bromophenyl)carbamothioyl]cyclopentanecarboxamide has been shown to have analgesic effects in animal models of neuropathic pain, as well as in humans with chronic pain conditions. N-[(2-bromophenyl)carbamothioyl]cyclopentanecarboxamide has also been investigated for its potential use in treating cold hypersensitivity associated with various medical conditions, such as Raynaud's disease and cold urticaria. N-[(2-bromophenyl)carbamothioyl]cyclopentanecarboxamide has been shown to reduce the frequency and severity of cold-induced pain in these conditions.
実験室実験の利点と制限
One advantage of using N-[(2-bromophenyl)carbamothioyl]cyclopentanecarboxamide in lab experiments is its high potency and selectivity for TRPM8. This allows for precise and targeted manipulation of TRPM8 activity. However, one limitation of using N-[(2-bromophenyl)carbamothioyl]cyclopentanecarboxamide is its relatively short half-life, which may require frequent dosing in some experimental setups.
将来の方向性
There are several potential future directions for research on N-[(2-bromophenyl)carbamothioyl]cyclopentanecarboxamide. One area of interest is the development of more potent and selective TRPM8 antagonists. Another area of interest is the investigation of N-[(2-bromophenyl)carbamothioyl]cyclopentanecarboxamide's potential use in treating other medical conditions, such as chronic cough and asthma, which are associated with TRPM8 activity. Additionally, the role of TRPM8 in various physiological processes, such as thermoregulation and taste perception, warrants further investigation.
合成法
The synthesis of N-[(2-bromophenyl)carbamothioyl]cyclopentanecarboxamide involves the reaction of 2-bromobenzoyl isothiocyanate with cyclopentanecarboxylic acid amide in the presence of a base. The resulting product is then purified using column chromatography. The yield of the synthesis is typically around 70-80%.
科学的研究の応用
N-[(2-bromophenyl)carbamothioyl]cyclopentanecarboxamide has been extensively studied for its potential applications in various scientific fields. It has been shown to have analgesic effects in animal models of neuropathic pain, as well as in humans with chronic pain conditions. N-[(2-bromophenyl)carbamothioyl]cyclopentanecarboxamide has also been investigated for its potential use in treating cold hypersensitivity associated with various medical conditions, such as Raynaud's disease and cold urticaria.
特性
分子式 |
C13H15BrN2OS |
|---|---|
分子量 |
327.24 g/mol |
IUPAC名 |
N-[(2-bromophenyl)carbamothioyl]cyclopentanecarboxamide |
InChI |
InChI=1S/C13H15BrN2OS/c14-10-7-3-4-8-11(10)15-13(18)16-12(17)9-5-1-2-6-9/h3-4,7-9H,1-2,5-6H2,(H2,15,16,17,18) |
InChIキー |
ZHHIWWVIBAGAGK-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)C(=O)NC(=S)NC2=CC=CC=C2Br |
正規SMILES |
C1CCC(C1)C(=O)NC(=S)NC2=CC=CC=C2Br |
溶解性 |
2.7 [ug/mL] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-{4-[acetyl(methyl)amino]phenyl}-4-(2-methoxyethoxy)benzamide](/img/structure/B250040.png)


![N-[4-chloro-2-(4-morpholinyl)phenyl]-4-phenylbutanamide](/img/structure/B250049.png)
![N-[2-fluoro-5-(trifluoromethyl)phenyl]-3,3-dimethylbutanamide](/img/structure/B250050.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-3,3-dimethylbutanamide](/img/structure/B250051.png)

![2-[(cyclopropylcarbonyl)amino]-N-(3,4-dimethylphenyl)benzamide](/img/structure/B250056.png)
![ethyl 4-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethoxy]benzoate](/img/structure/B250057.png)
![N-[3-(aminocarbonyl)-5-benzyl-4-methyl-2-thienyl]nicotinamide](/img/structure/B250058.png)
![2-{[(2-isopropylphenoxy)acetyl]amino}-N,N-dimethylbenzamide](/img/structure/B250059.png)

![N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-propoxybenzamide](/img/structure/B250062.png)